molecular formula C4H9NO B6181675 ethoxy(ethylidene)amine CAS No. 42101-48-4

ethoxy(ethylidene)amine

Cat. No.: B6181675
CAS No.: 42101-48-4
M. Wt: 87.12 g/mol
InChI Key: CXBUEUVHLAPEIB-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxy(ethylidene)amine: is an organic compound with the IUPAC name O-ethyl-N-vinylhydroxylamine. It has a molecular weight of 87.12 g/mol and is typically found in liquid form at room temperature . This compound is known for its unique structure, which includes an ethoxy group attached to an ethylideneamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of Ethylideneamine:

    Formation of Ethoxy(ethylidene)amine:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethoxy(ethylidene)amine can undergo oxidation reactions, typically forming oximes or nitroso compounds.

    Reduction: Reduction of this compound can lead to the formation of primary amines.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Oximes or nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethoxy(ethylidene)amine is primarily recognized for its role in drug development and formulation. Its structural properties facilitate the synthesis of various bioactive compounds.

Key Uses:

  • Drug Solubilization: this compound can enhance the solubility of poorly soluble drugs, making it valuable in pharmaceutical formulations.
  • Antibacterial Agents: Research has demonstrated that metal complexes derived from this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study synthesized metal(II) complexes that showed promising results in inhibiting bacterial growth through agar well diffusion methods .

Case Study: Antibacterial Activity

  • Compound: Metal(II) complexes of this compound.
  • Method: Agar well diffusion assay.
  • Results: Effective against multiple bacterial strains with varying degrees of inhibition.

Coordination Chemistry

This compound serves as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. This property is exploited in catalysis and materials science.

Key Characteristics:

  • Chelation: The compound's ability to form chelates enhances the stability and reactivity of metal ions.
  • Complex Formation: Studies have shown that this compound can form complexes with metals such as Cu(II), Ni(II), and Co(II), which are characterized using techniques like FTIR and UV-Visible spectroscopy .

Data Table: Metal Complexes Derived from this compound

Metal IonGeometryBiological Activity
Cu(II)Square planarAntibacterial
Ni(II)Square planarAntioxidant
Co(II)OctahedralAntibacterial

Material Science

The compound is also utilized in the development of advanced materials, particularly in polymer synthesis and drug delivery systems.

Applications:

  • Polymer Precursor: this compound can be used to synthesize polyurethanes and other polymers due to its bifunctional nature.
  • Drug Delivery Systems: Its structure allows for the formation of biodegradable lipids that are effective in delivering therapeutic agents, including nucleic acids for gene therapy .

Case Study: Lipid Formulation for Gene Delivery

  • Objective: Develop biodegradable lipids for polynucleotide delivery.
  • Method: Conjugate addition of this compound with acrylates.
  • Outcome: Successful formulation of lipids that facilitate the transfection of nucleic acids into cells.

Mechanism of Action

The mechanism of action of ethoxy(ethylidene)amine involves its interaction with various molecular targets, primarily through its amine and ethoxy functional groups. These interactions can lead to the formation of stable complexes with metal ions or other organic molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

    Ethyleneamine: Similar in structure but lacks the ethoxy group.

    Vinylamine: Contains a vinyl group but lacks the ethoxy group.

    Ethylamine: A simpler amine without the ethoxy or vinyl groups.

Uniqueness: Ethoxy(ethylidene)amine’s unique combination of ethoxy and ethylideneamine groups makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .

Biological Activity

Ethoxy(ethylidene)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethylidene derivatives with ethoxy amines. The process can be optimized through various synthetic pathways, often yielding high purity and yield rates. The characterization of these compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, which confirms the presence of key functional groups associated with their biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives containing ethoxy groups can enhance antibacterial properties against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain derivatives have been reported as low as 2 µg/mL against Staphylococcus aureus and Bacillus subtilis, demonstrating their potential as effective antimicrobial agents .

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus2
This compoundBacillus subtilis4
Other derivativesE. coli8

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promising anticancer activity. Research has indicated that certain derivatives can induce apoptosis in cancer cell lines such as K562 and MGC-803. The mechanism involves the activation of mitochondrial pathways leading to cell cycle arrest at the S phase .

Cell Line IC50 (µM)
K5621.68
MGC-8031.11
CaEs-173.60
Bel-74020.72

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be correlated with their chemical structure. Studies suggest that:

  • Substituents : The presence of electron-donating groups enhances antibacterial activity.
  • Chain Length : Longer alkyl chains may improve lipophilicity, aiding in membrane penetration.
  • Functional Groups : The introduction of hydroxyl or amino groups can significantly increase cytotoxicity against cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of ethoxy-substituted amines against various bacterial strains and found that compounds with longer ethyl chains exhibited superior efficacy.
  • Anticancer Mechanism : A detailed investigation into the apoptotic effects of this compound on human cancer cell lines revealed that it activates caspase pathways, leading to programmed cell death.
  • Pharmacokinetics : Animal studies have demonstrated favorable pharmacokinetic profiles for certain derivatives, indicating good absorption and distribution characteristics which are crucial for therapeutic applications.

Properties

CAS No.

42101-48-4

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(E)-N-ethoxyethanimine

InChI

InChI=1S/C4H9NO/c1-3-5-6-4-2/h3H,4H2,1-2H3/b5-3+

InChI Key

CXBUEUVHLAPEIB-HWKANZROSA-N

Isomeric SMILES

CCO/N=C/C

Canonical SMILES

CCON=CC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.